molecular formula C22H17N3O4S B2572850 N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898422-56-5

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2572850
CAS No.: 898422-56-5
M. Wt: 419.46
InChI Key: RGBLIMMBHJWBNP-UHFFFAOYSA-N
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Description

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS No: 898422-56-5) is a high-purity chemical compound built around the 1,3,4-oxadiazole heterocyclic scaffold, a structure recognized for its significant potential in medicinal chemistry research . This compound features a strategic combination of a [1,1'-biphenyl]-4-carboxamide group and a 2-(methylsulfonyl)phenyl substituent. The methylsulfonyl group is a notable pharmacophore, as such substituents have been shown in related drug discovery efforts to lock bioactive conformations and dramatically boost inhibitory potency, for instance, in targets like human neutrophil elastase, leading to picomolar activity . The 1,3,4-oxadiazole core is a versatile and privileged structure in drug discovery, known for contributing to a wide spectrum of biological activities. Derivatives of this heterocycle are frequently investigated as key synthons for developing new therapeutic agents, with documented research into their antibacterial, antitumor, antiviral, anti-inflammatory, and antitubercular properties . The specific stereoelectronic profile of this compound makes it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the design of enzyme inhibitors and receptor ligands. This product is intended for research applications in chemical biology and pharmaceutical development. It is supplied For Research Use Only and is not approved for use in humans, in veterinary medicine, or as a diagnostic agent.

Properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O4S/c1-30(27,28)19-10-6-5-9-18(19)21-24-25-22(29-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBLIMMBHJWBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Molecular Formula : C18H16N4O3S
  • Molecular Weight : 368.41 g/mol
  • CAS Number : 23767-32-0

Antibacterial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antibacterial properties. A study focusing on various substituted oxadiazoles found that specific derivatives demonstrated potent activity against multiple bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb) .

Case Study: Antimicrobial Efficacy

A systematic screening of oxadiazole derivatives showed that this compound exhibited minimum inhibitory concentrations (MICs) below 0.5 μM against certain strains of bacteria. This suggests a promising avenue for further development into therapeutic agents .

Antifungal Activity

In addition to antibacterial properties, this compound has shown efficacy against fungal pathogens. A recent study highlighted its ability to inhibit the growth of biotrophic fungi at low concentrations (as low as 5 µg/mL), indicating a broad-spectrum antifungal potential .

Comparative Efficacy Table

Compound NamePathogen TargetedInhibition ConcentrationEfficacy (%)
This compoundBlumeria spp.6 µg/mL50%
This compoundPuccinia spp.5 µg/mL80%

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group plays a critical role in binding interactions with microbial targets .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to explore how modifications to the oxadiazole and sulfonamide groups affect biological activity. For instance:

  • Substituent Variations : Altering the substituents on the phenyl ring significantly impacts both antibacterial and antifungal potency.

Future Directions

Given the promising results observed in preliminary studies, further research is warranted to optimize the structure of this compound for enhanced efficacy and reduced toxicity. Potential areas of exploration include:

  • In Vivo Studies : Assessing the pharmacokinetics and bioavailability in animal models.
  • Combination Therapy : Evaluating synergistic effects when used in conjunction with existing antibiotics or antifungals.

Scientific Research Applications

Overview

Research indicates that compounds containing oxadiazole rings exhibit significant antitumor properties. The incorporation of the methylsulfonyl group enhances the compound's efficacy against various cancer cell lines.

Case Studies

  • Study on Anticancer Activity : A study demonstrated that oxadiazole derivatives, including related compounds to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, showed promising results against colon carcinoma cell lines (IC50 values ranging from 1.61 to 1.98 µg/mL) .
  • Mechanism of Action : The presence of the biphenyl structure is believed to enhance the compound's ability to interact with cellular targets involved in tumor growth and proliferation.

Overview

The compound has been evaluated for its antibacterial and antiviral activities. The oxadiazole moiety is known for its ability to disrupt microbial cell function.

Case Studies

  • Antibacterial Studies : Research has shown that similar oxadiazole-containing compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antiviral Activity : Preliminary studies suggest potential antiviral effects, although specific data on this compound's activity is still emerging .

Overview

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound.

Key Findings

  • Substituent Effects : Variations in substituents on the oxadiazole ring significantly affect the compound's potency and selectivity against cancer cells .
  • Biphenyl Influence : The biphenyl component contributes to enhanced lipophilicity and cellular permeability, which are critical for effective drug design.

Overview

Given its promising biological activities, this compound is being explored as a lead candidate for new therapeutic agents.

Data Table: Summary of Biological Activities

Activity TypeCompound StructureIC50 Values (µg/mL)References
AntitumorOxadiazole derivatives (related)1.61 - 1.98
AntibacterialOxadiazole-based compoundsVaries
AntiviralOxadiazole derivatives (preliminary data)Not specified

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of the target compound lies in the ortho-methylsulfonylphenyl substitution on the 1,3,4-oxadiazole ring. Below is a comparative analysis with structurally related compounds:

Compound Name Key Substituents Molecular Weight Notable Features
Target Compound 2-(Methylsulfonyl)phenyl on oxadiazole; biphenyl-4-carboxamide ~463.5 (calc.) Strong electron-withdrawing group; planar biphenyl system
N-[4-Methoxy-3-(4-methylpiperazinyl)phenyl]-2′-methyl-4′-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide 1,2,4-oxadiazole; piperazinyl and methoxy groups 497.59 Mixed electron-donating (piperazine) and withdrawing (oxadiazole) groups
5-(4-Chloro-2-Phenoxyphenyl)-N-(4-Methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide Chlorophenoxy on oxadiazole; methylpyridinyl ~386.8 (calc.) Halogen substitution enhances lipophilicity; pyridine improves solubility
N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2-carboxamide Fluorophenyl on oxadiazole; dihydroisoquinoline 338.34 Fluorine improves metabolic stability; rigid isoquinoline scaffold

Key Observations :

  • The methylsulfonyl group in the target compound distinguishes it from derivatives with halogens (e.g., Cl, F) or methoxy groups, which modulate electronic and steric properties differently.
  • The 1,3,4-oxadiazole ring in the target compound contrasts with 1,2,4-oxadiazole isomers (e.g., ), which exhibit distinct conformational preferences and binding interactions.
Physicochemical Properties
  • Thermal Stability : Oxadiazole-biphenyl compounds (e.g., ) exhibit high thermal stability (>300°C), which the methylsulfonyl group may enhance via polar interactions.
  • Solubility : The sulfonyl group improves aqueous solubility compared to halogenated derivatives (e.g., ), though less than piperazinyl-containing analogs (e.g., ).

Q & A

Basic Synthesis: What is the optimal synthetic route for this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate, followed by coupling with the biphenyl-carboxamide moiety. Key steps include:

  • Thiosemicarbazide formation : Reacting methylsulfonylphenyl hydrazine with a carbonyl source (e.g., CS₂) under reflux .
  • Oxadiazole cyclization : Using dehydrating agents like POCl₃ or H₂SO₄ at 80–100°C .
  • Amide coupling : Employing coupling reagents (e.g., EDC/HOBt) to attach the biphenyl-carboxamide group .
    Optimization involves solvent selection (DMF or DCM for solubility), temperature control (±5°C precision), and purification via column chromatography. Yields range from 50–84% depending on stepwise efficiency .

Basic Characterization: Which spectroscopic and analytical methods are critical for structural confirmation?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; oxadiazole carbons at δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 435.12) .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm C=O (carboxamide) and 1150–1200 cm⁻¹ for S=O (methylsulfonyl) .
  • HPLC : Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Reaction Optimization: How can low yields in the final coupling step be addressed?

Answer:
Low yields (e.g., <50%) often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Pre-activation : Use of in situ acyl chlorides for the carboxamide group .
  • Catalytic additives : DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
  • Solvent polarity adjustment : Switching from THF to DMF improves reagent solubility .
    Post-reaction TLC monitoring and iterative pH adjustments (e.g., maintaining pH 7–8) minimize side products .

Advanced Biological Target Identification: What methodologies identify its mechanism of action?

Answer:

  • Molecular docking : Computational modeling against targets like TRPM8 channels (docking score ≤ −9.5 kcal/mol suggests strong binding) .
  • Enzyme assays : Inhibition kinetics (IC₅₀) measured via fluorescence-based assays (e.g., trypsin-like proteases) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries identify sensitive pathways (e.g., apoptosis regulators) .
    Orthogonal validation via SPR (surface plasmon resonance) confirms binding affinity (KD < 100 nM) .

Data Contradiction Analysis: How should conflicting biological activity data be resolved?

Answer:
Discrepancies (e.g., variable IC₅₀ values across studies) require:

  • Assay standardization : Use of common cell lines (e.g., HEK293 for TRPM8) and controls (e.g., capsazepine for antagonist validation) .
  • Metabolic stability testing : LC-MS/MS quantifies compound degradation in serum (t₁/₂ < 2 hours may explain potency drops) .
  • Structural analogs comparison : SAR studies to isolate critical groups (e.g., methylsulfonyl vs. sulfonamide derivatives) .

Functional Group Impact: How do substituents influence bioactivity?

Answer:

  • Methylsulfonyl group : Enhances solubility (logP reduction by ~0.5 units) and hydrogen bonding with catalytic serine residues .
  • Biphenyl moiety : Increases hydrophobicity, improving membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
  • Oxadiazole ring : Electron-withdrawing effects stabilize π-π stacking with aromatic residues in target proteins .
    Substitution at the 2-phenyl position with halogens (e.g., F, Cl) boosts anticancer activity (IC₅₀ improved 3–5×) .

Stability Challenges: How is compound degradation mitigated during storage?

Answer:

  • Light sensitivity : Store in amber vials at −20°C; degradation <5% over 6 months .
  • Oxidative stability : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .
  • Hygroscopicity : Use desiccants (silica gel) in lyophilized forms; water content <1% via Karl Fischer titration .

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